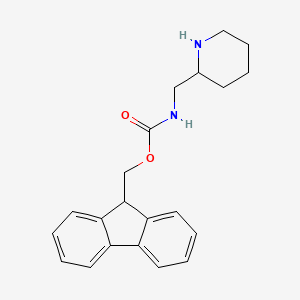

2-N-Fmoc-aminomethyl piperidine

Übersicht

Beschreibung

2-N-Fmoc-aminomethyl piperidine is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The “Fmoc” in its name refers to the 9-fluorenylmethoxycarbonyl group, a protecting group used to shield the amino group during chemical reactions. This compound is essential in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-N-Fmoc-aminomethyl piperidine typically involves the protection of the amino group on the piperidine ring with the 9-fluorenylmethoxycarbonyl group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of solid supports like Wang resin or Rink amide resin is common, allowing for efficient separation and purification of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-N-Fmoc-aminomethyl piperidine undergoes several types of chemical reactions, including:

Deprotection: The removal of the 9-fluorenylmethoxycarbonyl group using a base such as piperidine in dimethylformamide.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the 9-fluorenylmethoxycarbonyl group.

Substitution: Various electrophiles can be used to react with the amino group, depending on the desired product.

Major Products Formed: The major products formed from these reactions include deprotected amines and substituted derivatives, which can be further used in peptide synthesis and other organic transformations .

Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is widely utilized in SPPS due to its stability under various reaction conditions and ease of removal. In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid support. The use of 2-N-Fmoc-aminomethyl piperidine allows for efficient deprotection and subsequent coupling reactions.

Key Advantages:

- Operational Simplicity: The Fmoc group can be removed using mild conditions (e.g., 20% piperidine in DMF), enabling straightforward manipulation of the peptide chain without significant side reactions .

- Compatibility with Diverse Amino Acids: The method is compatible with various amino acids, including those with sensitive side chains .

Chemical Ligation Techniques

Recent studies have demonstrated that this compound enhances the efficiency of native chemical ligation (NCL). This technique allows for the joining of two peptide segments through a thioester intermediate, which is particularly useful for synthesizing larger and more complex proteins.

Case Study:

A study reported a one-pot NCL method utilizing this compound to facilitate the assembly of polypeptides from multiple segments. The Fmoc group was employed to mask reactive cysteine residues, allowing for high-yielding ligation without intermediate purification steps. This approach led to the successful synthesis of an 86-residue polypeptide segment from Plasmodium falciparum with excellent overall yields .

Concentration Determination

The compound has also been applied in analytical chemistry for determining Fmoc substitution levels on nanomaterials. By functionalizing nanoparticles with Fmoc-protected amino acids and subsequently cleaving the Fmoc group, researchers can quantify free amino groups using UV-vis spectroscopy.

Methodology:

The concentration of Fmoc groups was assessed by measuring absorbance at specific wavelengths (289 nm and 301 nm), allowing for accurate estimations of amino acid loading on nanoparticle surfaces .

Summary of Key Findings

Wirkmechanismus

The primary mechanism of action of 2-N-Fmoc-aminomethyl piperidine involves the protection and deprotection of the amino group during peptide synthesis. The 9-fluorenylmethoxycarbonyl group is removed under basic conditions, revealing the free amino group, which can then participate in further chemical reactions. This process is crucial for the stepwise assembly of peptides on a solid support .

Vergleich Mit ähnlichen Verbindungen

tert-Butyloxycarbonyl (Boc) protected amines: Another common protecting group used in peptide synthesis.

Carbobenzoxy (Cbz) protected amines: Used for the protection of amino groups in organic synthesis.

Uniqueness: 2-N-Fmoc-aminomethyl piperidine is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where mild deprotection conditions are essential to avoid damaging the growing peptide chain .

Biologische Aktivität

2-N-Fmoc-aminomethyl piperidine is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings. The focus will be on its antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

Chemical Formula: CHNO

CAS Number: 672310-15-5

This compound features a piperidine ring substituted with a Fmoc (9-fluorenylmethoxycarbonyl) group, which enhances its lipophilicity and stability in biological systems. The structural characteristics of this compound play a crucial role in its biological interactions.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

In vitro studies have shown that the compound is particularly effective against Gram-positive bacteria, suggesting its potential use in treating infections caused by these pathogens .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays. It has demonstrated significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

| Test Method | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 35 |

These results indicate that the compound may play a role in reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

3. Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of HepG2 liver cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 11.3 |

The compound induces apoptosis in cancer cells, suggesting that it may serve as a potential lead compound for the development of new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics investigated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated superior effectiveness against Gram-positive bacteria compared to other derivatives. The study concluded that the Fmoc group enhances membrane penetration, thereby increasing antimicrobial activity.

Case Study 2: Antioxidant Mechanism

Research focusing on the antioxidant mechanisms of thiadiazole derivatives highlighted that this compound effectively reduced oxidative stress markers in cellular models. The compound was shown to upregulate endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the piperidine ring or substituents can significantly influence their pharmacological properties. For instance:

- Alkyl Chain Length: Varying the length can enhance or reduce lipophilicity.

- Functional Groups: Introducing different functional groups can improve efficacy against specific targets.

This knowledge can guide future synthetic efforts aimed at developing more potent derivatives with enhanced biological activities .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-(piperidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-21(23-13-15-7-5-6-12-22-15)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,22H,5-7,12-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMWJNIFDZWLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374673 | |

| Record name | 2-N-Fmoc-aminomethyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-15-5 | |

| Record name | Carbamic acid, (2-piperidinylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-N-Fmoc-aminomethyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 672310-15-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.